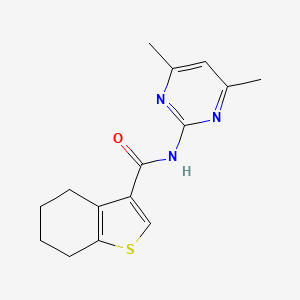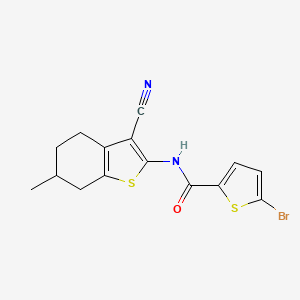![molecular formula C21H22Cl2N2O4 B4184320 4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4184320.png)
4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide, also known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a hypoxia-mimetic agent in various studies related to cancer, cardiovascular diseases, and neurodegeneration.
Mecanismo De Acción
4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide inhibits the activity of prolyl hydroxylase enzymes by binding to the active site of the enzyme. Prolyl hydroxylase enzymes require oxygen and iron as cofactors for their activity. This compound competes with oxygen for binding to the enzyme's active site, thereby inhibiting its activity. As a result, HIF is stabilized and translocated to the nucleus, where it binds to the hypoxia-response elements (HREs) in the promoter regions of target genes and activates their expression.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the upregulation of genes involved in cellular adaptation to hypoxia, such as erythropoietin, vascular endothelial growth factor, and glucose transporter 1. This compound also induces angiogenesis, the formation of new blood vessels, which is essential for tumor growth and wound healing. Additionally, this compound has anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide has several advantages for lab experiments, including its stability, solubility, and ease of use. This compound can be easily dissolved in aqueous solutions, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its non-specificity and potential toxicity at high concentrations. This compound can inhibit the activity of other enzymes besides prolyl hydroxylases, leading to off-target effects. Additionally, this compound can induce oxidative stress and cell death at high concentrations.
Direcciones Futuras
For 4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide include the development of more specific inhibitors, investigation of its effects on other diseases, and the development of this compound derivatives with improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide is widely used as a hypoxia-mimetic agent in various scientific research studies. Hypoxia is a condition where the body tissues do not receive enough oxygen, and it is associated with several diseases, including cancer, cardiovascular diseases, and neurodegeneration. This compound mimics hypoxia by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factor (HIF). HIF is a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4/c22-16-5-8-19(18(23)14-16)29-11-1-2-20(26)24-17-6-3-15(4-7-17)21(27)25-9-12-28-13-10-25/h3-8,14H,1-2,9-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNXCFOPCMVGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-dichlorophenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4184237.png)
![6-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4184249.png)
![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184262.png)

![2-(4-nitrophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4184269.png)

![N-[4-(aminosulfonyl)benzyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B4184277.png)
![ethyl N-[(5-methyl-3-thienyl)carbonyl]glycinate](/img/structure/B4184282.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4184286.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4184290.png)
![3-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4184292.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184297.png)
![methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate](/img/structure/B4184332.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4184348.png)
